molecular formula C12H19NO4 B3022629 Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate CAS No. 1060803-66-8

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate

Cat. No.: B3022629
CAS No.: 1060803-66-8
M. Wt: 241.28 g/mol
InChI Key: HKLDTKMTZPXEAZ-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302+H312+H332, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves several steps. One common method includes the reaction of cyclopentadiene with tert-butyl isocyanate to form the intermediate, which is then esterified with methanol to yield the final product . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved typically include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate can be compared with similar compounds such as:

These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDTKMTZPXEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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